LDHA Inhibitor, 16

Description

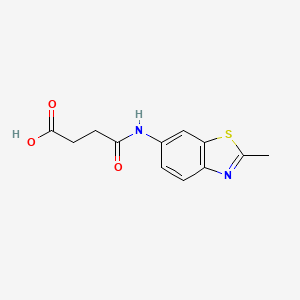

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2-methyl-1,3-benzothiazol-6-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-7-13-9-3-2-8(6-10(9)18-7)14-11(15)4-5-12(16)17/h2-3,6H,4-5H2,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTIJCDTDDGTKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Pre Synthetic Characterization of Ldha Inhibitor, 16

Historical Trajectory of Chimeric LDH Inhibitor Design

The development of inhibitors for Lactate (B86563) Dehydrogenase (LDH) has evolved significantly over the years. Early efforts focused on substrate analogs like oxamate (B1226882), which competitively inhibits LDHA by mimicking pyruvate (B1213749). nih.govucl.ac.ukbinasss.sa.cr However, these early inhibitors often suffered from low potency and poor selectivity. ucl.ac.uk

A pivotal shift in LDH inhibitor design was the move towards chimeric or "fragment-based" approaches. acs.orgresearchgate.net This strategy involves identifying small molecular fragments that bind to different sites on the enzyme and then linking them together to create a more potent and specific inhibitor. This approach has led to the discovery of several classes of LDH inhibitors, including those based on N-hydroxyindole, quinoline, and pyrazole (B372694) scaffolds. nih.govnih.gov

Another key development has been the targeting of allosteric sites—sites on the enzyme distinct from the active site where the substrate binds. nih.govnih.govresearchgate.net Inhibitors that bind to allosteric sites can offer advantages in terms of selectivity and can overcome challenges associated with the highly conserved and solvent-exposed nature of the active site. nih.gov The design of chimeric inhibitors has often incorporated fragments that bind to both the substrate-binding pocket and the adjacent NADH cofactor-binding pocket, effectively creating a molecule that mimics the natural substrates of the enzyme. nih.gov

Foundational Principles of LDHA Inhibitor, 16 Design: Mimicry of Pyruvate Substrate and NADH Cofactor Conjugation

The design of this compound is rooted in the principle of creating a chimeric molecule that simultaneously mimics both the pyruvate substrate and the NADH cofactor. nih.gov This dual-mimicry approach aims to achieve high-affinity binding to the LDHA active site. The core idea is to conjugate a pyruvate-like fragment with a fragment that resembles the nicotinamide (B372718) portion of the NADH cofactor.

By targeting both binding pockets, the inhibitor can form a more extensive network of interactions with the enzyme, leading to enhanced potency and potentially greater selectivity over other dehydrogenases that share a common NAD-binding domain. nih.gov This strategy represents a rational design approach, leveraging the structural and functional knowledge of the LDHA enzyme to create a targeted inhibitor. nih.gov

Synthetic Methodologies Employed for the Generation of this compound

The synthesis of this compound, a pyrazole-based compound, involves a multi-step process. A key synthetic strategy is the use of a convergent pathway, where different molecular fragments are synthesized separately and then combined in the final steps. mdpi.commdpi.com

For pyrazole-based inhibitors, a common synthetic route involves the condensation of a β-keto ester with a hydrazine (B178648) derivative to form the pyrazole core. researchgate.net Subsequent modifications, such as the introduction of various substituents, are then carried out to optimize the inhibitor's properties. For instance, Sonogashira coupling reactions can be employed to attach aryl groups to the pyrazole ring. researchgate.net The final steps often involve the hydrolysis of an ester group to yield the carboxylic acid, which is a common feature in many LDHA inhibitors designed to mimic the carboxylate of pyruvate. researchgate.netnih.gov

Enzymatic Inhibition Profile and Kinetic Analysis of Ldha Inhibitor, 16

Isoform Specificity and Selectivity of LDHA Inhibitor, 16 towards LDHA versus LDHB

The specificity of an inhibitor for its target enzyme over other closely related isoforms is a crucial determinant of its potential therapeutic window and off-target effects. Lactate (B86563) dehydrogenase exists as two primary subunits, LDHA and LDHB, which can form homotetramers (LDHA4 and LDHB4) or heterotetramers. While both isoforms catalyze the interconversion of pyruvate (B1213749) and lactate, they exhibit different kinetic properties and tissue distribution. LDHA is predominantly found in anaerobic tissues like skeletal muscle and is also highly expressed in many cancer types, favoring the conversion of pyruvate to lactate. Conversely, LDHB is more prevalent in aerobic tissues such as the heart and favors the conversion of lactate to pyruvate.

Detailed studies on this compound have sought to characterize its selectivity for LDHA over the LDHB isoform. This selectivity is paramount, as non-specific inhibition of LDHB could lead to unintended metabolic disruptions in healthy tissues. The structural differences in the active sites and surrounding regions of LDHA and LDHB provide a basis for the rational design of isoform-specific inhibitors. Research into the binding interactions of this compound with both isoforms is essential to fully elucidate its selectivity profile.

Detailed Enzyme Kinetics: Characterization of Inhibition Mode (e.g., NADH-Competitive Inhibition)

Understanding the mechanism by which an inhibitor interacts with its target enzyme is fundamental to its development. Kinetic analyses are employed to determine the mode of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. For LDHA, inhibition is often designed to be competitive with respect to either the substrate (pyruvate) or the cofactor (NADH).

Investigations into the enzyme kinetics of this compound have focused on its interaction with the NADH binding site. This is a common strategy for LDHA inhibitors, as the NADH cofactor is essential for the catalytic activity of the enzyme. By competing with NADH for binding to the enzyme, the inhibitor effectively blocks the catalytic cycle. This mode of inhibition is often characterized by an increase in the apparent Michaelis constant (Km) for NADH with increasing inhibitor concentration, while the maximum velocity (Vmax) of the reaction remains unchanged. The NADH-competitive nature of an inhibitor can be confirmed through various kinetic experiments, including Lineweaver-Burk, Dixon, and Cornish-Bowden plots.

Inhibitory Potency of this compound in Nanomolar Range against Target Enzymes

The potency of an inhibitor is a quantitative measure of its effectiveness and is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). A lower value indicates greater potency. For a therapeutic agent, high potency is desirable as it allows for lower doses to achieve the desired biological effect, potentially minimizing off-target effects.

Cellular and Molecular Effects of Ldha Inhibitor, 16 in in Vitro Model Systems

Modulation of Cellular Bioenergetics and Glycolytic Flux by LDHA Inhibitor, 16

This compound, has been shown to significantly impact the bioenergetic and glycolytic profiles of cancer cells in various in vitro models. Its primary mechanism involves the direct inhibition of LDHA, leading to a cascade of metabolic alterations.

The table below summarizes the effects of LDHA inhibition on lactate (B86563) and glucose metabolism in different cancer cell lines. Interactive Data Table: Effect of LDHA Inhibition on Lactate and Glucose Metabolism

| Cell Line | Inhibitor Type | Effect on Lactate Production | Effect on Glucose Consumption |

|---|---|---|---|

| B16 Melanoma | GNE-140 (LDHi) | Decreased | Decreased nih.gov |

| HeLa (Cervical Cancer) | Oxamate (B1226882)/shRNA | Decreased | Decreased nih.gov |

| SiHa (Cervical Cancer) | Oxamate/shRNA | Decreased | Decreased nih.gov |

| Snu398 (Hepatocellular Carcinoma) | Quinoline 3-sulfonamides | Decreased | Decreased d-nb.info |

| MiaPaCa2 (Pancreatic Cancer) | Pyrazole-based inhibitor | Decreased | Not specified |

By blocking the conversion of pyruvate (B1213749) to lactate, LDHA inhibitors cause an accumulation of intracellular pyruvate. nih.gov This surplus pyruvate is then redirected into the mitochondria, fueling the tricarboxylic acid (TCA) cycle and subsequently enhancing oxidative phosphorylation (OXPHOS). nih.govd-nb.info This metabolic shift is evidenced by an increased oxygen consumption rate (OCR) in cancer cells following treatment with an LDHA inhibitor. nih.govd-nb.info For example, in B16 melanoma cells, treatment with an LDHA inhibitor led to a compensatory increase in OCR, indicating a shift from glycolysis to mitochondrial metabolism. nih.gov Similarly, in hepatocellular carcinoma cells, LDHA inhibition resulted in increased rates of oxygen consumption. d-nb.info This reorientation of metabolism represents a fundamental change in the cell's energy production strategy, moving from the less efficient aerobic glycolysis to the more productive oxidative phosphorylation pathway. However, some studies have noted that this shift may not occur in all biological contexts. biologists.com

LDHA plays a crucial role in regenerating NAD+ from NADH, a process essential for maintaining the cellular redox balance and sustaining glycolysis. embopress.orgnih.gov Inhibition of LDHA disrupts this cycle, leading to an increase in the NADH/NAD+ ratio. pnas.orgresearchgate.net This alteration in redox homeostasis has significant downstream consequences. The increased NADH/NAD+ ratio can inhibit NAD+-dependent enzymes and has been shown to be a critical factor in the anti-leukemic effects of LDHA inhibitors in acute myeloid leukemia (AML) cells. researchgate.netbiorxiv.orgnih.gov In these cells, LDHA inhibition leads to a decreased NAD+/NADH ratio, which cannot be compensated for by other cellular mechanisms, ultimately impacting cell viability. researchgate.netbiorxiv.org The maintenance of the NAD+/NADH redox balance by LDHA is therefore critical for the survival of cancer cells that rely heavily on glycolysis. researchgate.net

Inhibition of LDHA leads to significant changes in the concentrations of metabolic intermediates. As the conversion of pyruvate to lactate is blocked, intracellular pyruvate levels increase. nih.gov This is often accompanied by an increase in the levels of tricarboxylic acid (TCA) cycle intermediates, as more pyruvate enters the mitochondria. nih.gov In B16 melanoma cells, for instance, administration of an LDHA inhibitor resulted in an increase in intracellular pyruvate and TCA cycle intermediates. jci.org However, the effects on glycolytic intermediates can be more varied. Some studies have reported that LDHA inhibition leads to a significant accumulation of certain glycolytic intermediates, with some increasing as much as 40-fold. d-nb.info In contrast, other research has shown that LDHA inhibition can lead to a decrease in the levels of glycolytic intermediates. researchgate.netnih.gov These differences may be attributable to the specific inhibitor used, the cell type, and the experimental conditions.

Perturbation of Cellular NAD+/NADH Redox Homeostasis

Cellular Phenotypic Responses to this compound

The metabolic alterations induced by this compound and other similar compounds trigger a range of cellular phenotypic responses. A common outcome is the inhibition of cell proliferation. nih.govbinasss.sa.cr In cervical cancer cells, for example, LDHA knockdown or treatment with oxamate led to decreased cell proliferation. nih.gov This anti-proliferative effect is often accompanied by the induction of apoptosis, or programmed cell death. nih.govpnas.org Inhibition of LDHA has been shown to induce apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c. mdpi.com

Furthermore, LDHA inhibition can lead to cell cycle arrest, with some studies reporting an induction of G2/M phase arrest in cervical cancer cells. nih.gov Another significant phenotypic response is the induction of oxidative stress. pnas.orgresearchgate.net By shifting metabolism towards oxidative phosphorylation, which is a major source of reactive oxygen species (ROS), and by disrupting the NAD+/NADH balance, LDHA inhibition can lead to an increase in intracellular ROS levels. pnas.orgresearchgate.net This oxidative stress can, in turn, contribute to cell death. researchgate.net However, it is important to note that some cancer cells can develop resistance to LDHA inhibitors by upregulating alternative metabolic pathways, such as glutamine metabolism, to survive. embopress.org

Suppression of Cellular Proliferation and Induction of Growth Arrest

The inhibition of LDHA has been consistently shown to reduce tumor cell proliferation across various cancer types, including head and neck, pancreatic, cervical, and prostate cancers. binasss.sa.cr This effect is achieved by disrupting the glycolytic pathway, which cancer cells heavily rely on for energy production. For instance, treatment with the specific LDHA inhibitor GNE-140 has been shown to cause growth arrest in glycolytic pancreatic cancer cell lines. spandidos-publications.com Similarly, in MDA-MB-231 breast cancer cells, GNE-140 inhibited glucose utilization and lactic acid production, leading to growth arrest. spandidos-publications.com

The antiproliferative effects are not limited to a single cancer type. Studies on lung cancer cells have demonstrated that LDHA inhibitors can effectively reduce cell growth. nih.gov The inhibition of LDHA by various small molecules, including oxamate, has been shown to significantly reduce cell proliferation in oral squamous cell carcinoma, nasopharyngeal carcinoma, and gastric cancer cells. binasss.sa.cr In non-small cell lung cancer (NSCLC), LDHA inhibition by oxamate markedly suppressed the proliferation of cancer cells while showing lower toxicity to normal lung epithelial cells. oncotarget.com

Furthermore, silencing the LDHA gene through RNA interference (siRNA or shRNA) has corroborated the findings from chemical inhibitors, leading to a reduction in cell proliferation in various cancer models, including breast cancer and glioma. dovepress.comspandidos-publications.com This comprehensive body of evidence underscores the critical role of LDHA in sustaining the proliferative capacity of cancer cells. binasss.sa.crnih.govoncotarget.comdovepress.comspandidos-publications.com

Table 1: Effects of LDHA Inhibitors on Cellular Proliferation

| Cell Line | Inhibitor | Observed Effect | Reference |

|---|---|---|---|

| MiaPaca2 (Pancreatic) | GNE-140 | Growth arrest | spandidos-publications.com |

| MDA-MB-231 (Breast) | GNE-140 | Growth arrest, inhibited glucose use | spandidos-publications.com |

| A549, NCI-H1975 (Lung) | Compound 7 | Reduced growth | nih.gov |

| PC-3, DU145 (Prostate) | FX11 | Suppressed cell viability | researchgate.net |

| HeLa, SiHa (Cervical) | Oxamate, LDHA knockdown | Decreased cell proliferation | nih.gov |

| B16F10 (Melanoma) | ML-05 | Inhibited cell proliferation | nih.gov |

| A549, H1975 (NSCLC) | Oxamate | Suppressed proliferation | nih.gov |

Induction of Programmed Cell Death Pathways, including Apoptosis

A key consequence of LDHA inhibition in cancer cells is the induction of programmed cell death, primarily through apoptosis. aacrjournals.org This is often linked to the metabolic shift forced upon the cells. By blocking glycolysis, LDHA inhibitors can lead to a buildup of reactive oxygen species (ROS) and subsequent oxidative stress, which are potent triggers of apoptosis. aacrjournals.org

For example, the LDHA inhibitor FX11 has been shown to induce apoptosis in human lymphoma and pancreatic cancer cells. researchgate.netaacrjournals.org This apoptotic induction is often mediated by the mitochondrial pathway. nih.gov Studies have shown that LDHA inhibition leads to the release of cytochrome c from the mitochondria, a critical step in initiating the apoptotic cascade. mdpi.com This is accompanied by the activation of caspases, such as caspase-3 and caspase-9, which are the executioners of apoptosis. nih.govmdpi.com

The pro-apoptotic effect of LDHA inhibition is further evidenced by changes in the expression of key apoptosis-regulating proteins. A decrease in the levels of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax are commonly observed. binasss.sa.crmdpi.com In glioma cells, knockdown of LDHA resulted in increased cleavage of PARP, another hallmark of apoptosis. spandidos-publications.com Similarly, in cervical cancer cells, treatment with the LDHA inhibitor oxamate led to increased expression of cleaved caspase-3 and cleaved caspase-9. nih.gov These findings collectively demonstrate that targeting LDHA is an effective strategy to trigger the intrinsic apoptotic pathway in cancer cells.

Table 2: Apoptosis Induction by LDHA Inhibition

| Cell Line | Inhibitor/Method | Key Apoptotic Events | Reference |

|---|---|---|---|

| P493 (Lymphoma) | FX11 | Apoptosis induction | aacrjournals.org |

| PC-3 (Prostate) | FX11 | Increased apoptosis ratio, increased caspase-3/7 activity | researchgate.net |

| HeLa, SiHa (Cervical) | Oxamate, LDHA knockdown | Activation of mitochondrial apoptosis pathway, increased cleaved caspases | nih.gov |

| B16F10 (Melanoma) | ML-05 | Promoted apoptosis | nih.gov |

| A549, H1975 (NSCLC) | Oxamate | Enhanced IR-induced apoptosis | nih.gov |

| Endometrial Cancer Cells | Galloflavin | Activation of mitochondrial apoptosis pathway, increased cleaved caspase-3 | d-nb.info |

| HeLa, MCF-7 | Sodium Oxamate | Activation of intrinsic and extrinsic apoptotic pathways | oncotarget.com |

Generation of Reactive Oxygen Species (ROS) and Subsequent Oxidative Stress

Inhibition of LDHA forces a metabolic reprogramming in cancer cells, shifting energy production from glycolysis towards mitochondrial oxidative phosphorylation. aacrjournals.org A significant consequence of this shift is the increased generation of reactive oxygen species (ROS). aacrjournals.orgpnas.org While normal cells have mechanisms to cope with a certain level of ROS, the excessive production triggered by LDHA inhibition can lead to oxidative stress and subsequent cell death. aacrjournals.orgpnas.org

The small molecule inhibitor FX11 has been documented to cause elevated oxygen consumption and a notable increase in ROS production in human lymphoma cells. aacrjournals.orgresearchgate.net This increase in oxidative stress is directly linked to the induction of apoptosis. aacrjournals.org The antioxidant N-acetylcysteine has been shown to partially reverse the cell death induced by FX11, confirming the role of oxidative stress in its mechanism of action. researchgate.netpnas.org

Similarly, in non-small cell lung cancer cells, LDHA inhibition with oxamate led to an accumulation of ROS. nih.gov This was also observed in nasopharyngeal carcinoma cells, where oxamate treatment increased mitochondrial ROS generation. spandidos-publications.com The novel LDHA inhibitor ML-05 also promoted ROS production in melanoma cells. nih.gov This consistent finding across different cancer models and inhibitors highlights the generation of ROS and the resulting oxidative stress as a central mechanism through which LDHA inhibition exerts its anti-cancer effects. nih.govnih.govaacrjournals.orgresearchgate.netspandidos-publications.com

Table 3: ROS Generation and Oxidative Stress Following LDHA Inhibition

| Cell Line | Inhibitor/Method | Outcome | Reference |

|---|---|---|---|

| P493 (Lymphoma) | FX11, LDHA siRNA | Increased ROS production, oxidative stress | aacrjournals.orgresearchgate.net |

| A549, H1975 (NSCLC) | Oxamate | ROS accumulation | nih.gov |

| B16F10 (Melanoma) | ML-05 | Promoted ROS production | nih.gov |

| Nasopharyngeal Carcinoma | Oxamate | Enhancement of mitochondrial ROS generation | spandidos-publications.com |

| 4T1 (Breast) | LDHA Knockout | Increased cellular ROS induced by other agents | biorxiv.org |

| HeLa (Cervical) | Diclofenac (LDHA inhibitor) | Mitochondria-mediated oxidative stress | researchgate.net |

Modulation of Cellular Migration and Invasion Capabilities

Beyond its effects on proliferation and survival, LDHA inhibition has been shown to impair the ability of cancer cells to migrate and invade surrounding tissues, key processes in metastasis. binasss.sa.cr The knockdown of LDHA using siRNA in gastric cancer cells resulted in reduced invasion and migration. binasss.sa.cr Similarly, in breast cancer cells, both siRNA-mediated knockdown and pharmacological inhibition of LDHA led to reduced cell motility and invasion. spandidos-publications.com

In esophageal cancer cells, inhibiting LDHA activity with sodium oxamate or through gene silencing was found to impair TNF-α-dependent tumor cell migration. nih.govmdpi.com This was associated with a significant reduction in the expression of MMP9, a key enzyme involved in breaking down the extracellular matrix, which is essential for invasion. nih.govmdpi.com In prostate cancer cells, the inhibitor FX11 decreased both cell migration and invasion. researchgate.net

Studies on renal cell carcinoma have also shown that downregulation of LDHA suppresses cell migration and invasion. spandidos-publications.com In glioma cells, LDHA knockdown led to a marked downregulation of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for invasion. spandidos-publications.com These findings demonstrate that LDHA plays a multifaceted role in cancer progression, extending to the critical steps of metastasis.

Table 4: Effects of LDHA Inhibition on Cell Migration and Invasion

| Cell Line | Inhibitor/Method | Effect on Migration/Invasion | Reference |

|---|---|---|---|

| Breast Cancer Cells | Quercetin, lonidamine, GNE-140 | Reduced motility and invasion | spandidos-publications.com |

| Esophageal Cancer Cells | Sodium Oxamate, siRNA | Impaired TNF-α-dependent migration | nih.govmdpi.com |

| PC-3, DU145 (Prostate) | FX11 | Decreased migration and invasion | researchgate.net |

| 786-O, ACHN (Renal) | LDHA siRNA | Suppressed migration and invasion | spandidos-publications.com |

| BT549 (Breast) | LDHA siRNA | Inhibited migration and invasion | dovepress.com |

| Ovarian Cancer Cells | Oxamate | Inhibited migration and invasion | aging-us.com |

Effects on Cell Cycle Progression and Distribution

In nasopharyngeal carcinoma cells, treatment with the LDHA inhibitor oxamate induced a G2/M phase cell cycle arrest. binasss.sa.cr This arrest was associated with the downregulation of the CDK1/cyclin B1 pathway, which is a key regulator of the G2/M transition. binasss.sa.cr Similarly, in cervical cancer cells, both LDHA knockdown and oxamate treatment led to G2/M cell cycle arrest. nih.gov

However, the specific phase of cell cycle arrest can vary depending on the cell type. For example, in A549 non-small cell lung cancer cells, LDHA inhibition with oxamate induced a G0/G1 arrest. oncotarget.com In contrast, in H1395 non-small cell lung cancer cells, the same inhibitor caused a G2/M arrest. oncotarget.com Furthermore, in glioma cells, LDHA knockdown was found to induce cell cycle arrest at the G0/G1 phase. spandidos-publications.com These diverse findings indicate that while LDHA inhibition consistently disrupts cell cycle progression, the precise outcome can be context-dependent.

Table 5: Cell Cycle Effects of LDHA Inhibition

| Cell Line | Inhibitor/Method | Cell Cycle Effect | Reference |

|---|---|---|---|

| Nasopharyngeal Carcinoma | Oxamate | G2/M arrest | binasss.sa.cr |

| H1395 (NSCLC) | Oxamate | G2/M arrest | oncotarget.com |

| A549 (NSCLC) | Oxamate | G0/G1 arrest | oncotarget.com |

| HeLa, SiHa (Cervical) | Oxamate, LDHA knockdown | G2/M arrest | nih.govresearchgate.net |

| U87, U251 (Glioma) | LDHA siRNA | G0/G1 arrest | spandidos-publications.com |

| B16F10 (Melanoma) | ML-05 | G1 phase arrest | nih.gov |

Preclinical Efficacy Studies of Ldha Inhibitor, 16 in Animal Models

Evaluation of LDHA Inhibitor, 16 in Relevant Preclinical Disease Models (e.g., Tumor Xenografts)

No studies describing the use of "this compound" in tumor xenograft or other animal models of disease were identified. Therefore, no data on its potential anti-tumor efficacy or effects on tumor growth in vivo can be provided.

Assessment of Target Engagement and Inhibition in Preclinical Models

In line with the absence of in vivo efficacy studies, there are no reports on the assessment of target engagement for "this compound" in preclinical models. This would typically involve measuring the extent to which the compound binds to and inhibits LDHA within the tumor tissue of a treated animal.

Structural Biology and Computational Studies of Ldha Inhibitor, 16 Interactions

Molecular Docking Analyses and Elucidation of Binding Modes

Molecular docking studies have been instrumental in predicting and analyzing the binding orientation of LDHA Inhibitor, 16 within the enzyme's active site. These computational methods suggest that the inhibitor positions itself in a manner that interferes with the binding of the natural substrate, pyruvate (B1213749).

A critical aspect of its binding mode is the interaction with the cofactor binding site. The presence of the NADH cofactor has been shown to be a prerequisite for the effective binding of some inhibitors, suggesting a synergistic relationship. nih.gov For instance, the total binding score of certain compounds with LDHA is significantly higher in the presence of NADH. nih.gov The binding of LDHA inhibitors often involves interactions with key residues in both the substrate-binding pocket and the cofactor-binding region. researchgate.net

Key interactions observed in docking analyses for compounds structurally related to this compound often involve hydrogen bonds with residues such as Gln99, Asn137, Arg168, and Thr247. nih.gov The carboxylate group of many inhibitors forms a crucial salt bridge with Arg168, anchoring the molecule within the active site. osti.gov Additionally, hydrophobic interactions with residues like Val52, Ala95, and Ile115 can further stabilize the inhibitor-enzyme complex. researchgate.net Some inhibitors, upon binding, can induce or stabilize a specific conformation of the highly mobile active-site loop, which is a key feature of the LDHA enzyme. osti.govsfu.ca

Molecular Dynamics Simulations to Investigate Inhibitor-Enzyme Conformational Dynamics

To move beyond a static picture of inhibitor binding, molecular dynamics (MD) simulations have been employed to study the conformational dynamics of the LDHA-inhibitor complex over time. nih.govnih.gov These simulations provide valuable insights into the stability of the inhibitor within the binding pocket and the conformational changes the enzyme may undergo upon binding.

Furthermore, MD simulations can elucidate the dynamic behavior of the active-site loop. plos.org The conformation of this loop (open, closed, or intermediate) is crucial for substrate binding and product release. researchgate.net Simulations can show how an inhibitor influences the conformational landscape of this loop, potentially locking it in a state that is unfavorable for catalysis. researchgate.net Steered MD simulations have also been used to qualitatively compare the binding strengths of different inhibitors by calculating the force required to unbind them from the enzyme. nih.gov

Structure-Activity Relationship (SAR) Investigations of Analogues and Derivatives of this compound

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and properties of lead compounds like this compound. By systematically modifying the chemical structure of the inhibitor and evaluating the resulting changes in inhibitory activity, researchers can identify key chemical features responsible for its efficacy.

For a series of pyrazole-based LDHA inhibitors, which includes compounds with structural similarities to inhibitor 16, SAR studies have revealed important trends. osti.gov For example, single halogen substitutions on a phenyl ring of the inhibitor were generally well-tolerated, with a 4-fluoro derivative showing potent activity. osti.gov However, it was noted that some hydroxyl-pyrazole derivatives lost significant inhibitory activity in the presence of a chelating agent like EDTA, suggesting that their initial activity might have been due to trace metal chelation rather than direct LDHA inhibition. osti.gov

The development of analogues has led to compounds with low nanomolar inhibition of LDHA. nih.govnih.gov SAR studies have explored modifications to different parts of the inhibitor scaffold. For example, in one series of compounds, replacing a trifluoromethyl group with other substituents was explored, and in another, various substitutions on a benzenesulfonamide (B165840) ring were investigated to improve activity and pharmacokinetic properties. osti.govnih.gov These studies highlight that even minor structural changes can lead to significant differences in binding properties and cellular activity. osti.gov

Mechanisms of Resistance to Ldha Inhibition by Ldha Inhibitor, 16

Cellular Adaptive Responses and Compensatory Metabolic Rewiring

Cancer cells exhibit remarkable plasticity, and upon inhibition of LDHA by compounds like LDHA Inhibitor, 16, they can initiate adaptive responses to survive. A primary response involves a metabolic shift from glycolysis towards oxidative phosphorylation (OXPHOS). medkoo.comresearchgate.netnih.gov

Research has shown that inhibition of LDHA can lead to a decrease in the NAD+/NADH ratio, a direct consequence of blocking lactate (B86563) production. nih.gov This disruption in the cellular redox state can trigger a cascade of events. To compensate for the reduced ATP production from glycolysis, cancer cells can increase their oxygen consumption rate (OCR), indicating a ramp-up of mitochondrial respiration. nih.govnih.gov This metabolic rewiring allows the cells to continue generating the necessary energy for proliferation and survival, thereby conferring resistance to LDHA inhibition.

Furthermore, studies on melanoma cells have revealed that LDHA inhibition can engage the GCN2-ATF4 signaling pathway. embopress.orgembopress.org This pathway is activated in response to amino acid starvation and other cellular stresses. Activation of ATF4 leads to an expansive pro-survival response, including the upregulation of genes involved in amino acid synthesis and transport. embopress.orgembopress.org This response helps to ameliorate the metabolic stress induced by LDHA inhibition.

| Cellular Response | Metabolic Consequence | Key Signaling Pathway | Reference |

|---|---|---|---|

| Increased Mitochondrial Respiration | Shift from glycolysis to OXPHOS, increased oxygen consumption rate (OCR) | N/A | nih.govnih.gov |

| Activation of Stress Response Pathways | Upregulation of amino acid synthesis and transport | GCN2-ATF4 | embopress.orgembopress.org |

| Altered Nutrient Uptake | Increased glutamine uptake | mTORC1 | embopress.org |

Upregulation of Alternative Metabolic Pathways or Isoforms (e.g., LDHB Upregulation)

A significant mechanism of resistance to LDHA inhibitors is the upregulation of the lactate dehydrogenase B (LDHB) isoform. nih.govnih.gov LDHA and LDHB are two different subunits that can form tetrameric LDH enzymes. While LDHA preferentially converts pyruvate (B1213749) to lactate, LDHB has a higher affinity for lactate and favors its conversion back to pyruvate, which can then fuel the TCA cycle. jci.org

Forward genetic screens have identified that upregulation of LDHB can confer pan-resistance to various LDH inhibitors, including those structurally similar to this compound. nih.govnih.gov Overexpression of LDHB provides an alternative route for NAD+ regeneration and pyruvate metabolism, effectively bypassing the inhibition of LDHA. nih.gov This upregulation can be driven by transcriptional activation of the LDHB gene. nih.gov

In addition to isoform upregulation, cancer cells can also reroute metabolism through other pathways. For instance, upon LDHA inhibition, there can be an increased reliance on glutamine metabolism. embopress.org The upregulation of the glutamine transporter SLC1A5 has been observed, leading to increased glutamine uptake to fuel the TCA cycle and support cell growth. embopress.orgembopress.org

| Resistance Mechanism | Description | Reference |

|---|---|---|

| LDHB Upregulation | Increased expression of the LDHB isoform compensates for LDHA inhibition by converting lactate to pyruvate. | nih.govnih.gov |

| Increased Glutamine Metabolism | Upregulation of glutamine transporters (e.g., SLC1A5) to provide an alternative fuel source for the TCA cycle. | embopress.orgembopress.org |

Identification of Genetic Alterations Conferring Resistance (e.g., LDHA Mutations)

While metabolic plasticity is a major driver of resistance, genetic alterations within the target protein itself can also lead to inhibitor resistance. In the context of LDHA inhibition, mutations in the LDHA gene have been identified that confer compound-specific resistance. nih.govnih.gov

These mutations can occur in the drug-binding site of the LDHA enzyme, reducing the affinity of the inhibitor and thereby rendering it less effective. nih.gov Forward genetic screens in mismatch repair-deficient cell lines have been instrumental in identifying such resistance mutations. nih.govnih.gov While this mechanism has been demonstrated for other LDH inhibitors, it represents a potential and likely mechanism of resistance for this compound as well. The frequency of such mutations may be lower than metabolic reprogramming, but they can provide a strong selective advantage for cancer cells under continuous inhibitor pressure. nih.gov

| Genetic Alteration | Mechanism of Resistance | Method of Identification | Reference |

|---|---|---|---|

| LDHA Gene Mutations | Alters the drug-binding site, reducing inhibitor affinity. | Forward genetic screens | nih.govnih.gov |

Activation of Intracellular Signaling Pathways in the Context of Resistance Development (e.g., AMPK-mTOR-S6K Axis)

The development of acquired resistance to LDHA inhibitors is often driven by the activation of key intracellular signaling pathways that promote cell survival and metabolic adaptation. One such critical axis is the AMPK-mTOR-S6K pathway. medkoo.comresearchgate.netmedkoo.combohrium.com

Inhibition of LDHA can lead to metabolic stress, which in turn activates AMP-activated protein kinase (AMPK). researchgate.net Activated AMPK can then modulate the activity of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and its downstream effector, S6 kinase (S6K). medkoo.comresearchgate.net This signaling cascade has been shown to drive the increase in OXPHOS observed in resistant cells. medkoo.commedkoo.com

| Signaling Pathway | Role in Resistance | Downstream Effects | Reference |

|---|---|---|---|

| AMPK-mTOR-S6K | Drives acquired resistance to LDHA inhibition. | Increased oxidative phosphorylation (OXPHOS). | medkoo.comresearchgate.netmedkoo.combohrium.com |

| mTORC1 | Stimulated by LDHA inhibition, promotes cell survival. | Increased uptake of essential amino acids. | embopress.orgembopress.org |

Combination Therapeutic Strategies Involving Ldha Inhibitor, 16 in Preclinical Settings

Synergy with Established Chemotherapeutic Agents

The combination of LDHA inhibitors with traditional chemotherapeutic drugs has shown promise in preclinical models. This approach is based on the rationale that by disrupting the glycolytic pathway, cancer cells become more susceptible to the cytotoxic effects of chemotherapy. binasss.sa.croncotarget.com

For instance, studies have demonstrated that inhibiting LDHA can enhance the sensitivity of cancer cells to agents like paclitaxel (B517696). In paclitaxel-resistant breast cancer cells, the inhibition of LDHA, either through siRNA or the inhibitor oxamate (B1226882), led to a significant increase in sensitivity to paclitaxel, resulting in a 2- to 10-fold inhibition of growth. aacrjournals.org Similarly, combining oxamate or another LDHA inhibitor, galloflavin, with paclitaxel showed a potentiated anticancer effect in breast and ovarian cancer cell lines. ekb.eg In oral squamous cell carcinoma, decreased levels of LDHA were associated with resistance to cisplatin (B142131), while higher levels were linked to taxol resistance. The synergistic use of cisplatin and taxol was effective in killing oral cancer cells by inhibiting LDHA. nih.gov

Furthermore, the combination of an LDHA inhibitor with gemcitabine (B846) has shown a synergistic effect under hypoxic conditions in pancreatic cancer cell lines. binasss.sa.cr In lung adenocarcinoma, inhibiting LDHA enhanced the sensitivity of cancer cells to lobaplatin. plos.org This suggests that targeting LDHA can be a viable strategy to improve the efficacy of chemotherapy, particularly in the challenging hypoxic tumor microenvironment. binasss.sa.crplos.org

Table 1: Preclinical Studies of LDHA Inhibitors with Chemotherapeutic Agents

| Cancer Type | LDHA Inhibitor | Chemotherapeutic Agent | Observed Effect |

|---|---|---|---|

| Breast Cancer | siRNA, Oxamate | Paclitaxel | Increased sensitivity, 2- to 10-fold growth inhibition aacrjournals.org |

| Breast & Ovarian Cancer | Oxamate, Galloflavin | Paclitaxel | Potentiated anticancer effect ekb.eg |

| Oral Squamous Cell Carcinoma | Cisplatin (as LDHA inhibitor) | Taxol | Synergistic cytotoxicity nih.gov |

| Pancreatic Cancer | Unspecified | Gemcitabine | Synergistic effect in hypoxic conditions binasss.sa.cr |

| Lung Adenocarcinoma | siRNA, Oxamate | Lobaplatin | Enhanced sensitivity plos.org |

Combination with Radiotherapy in Preclinical Models

Inhibition of LDHA has been shown to increase the sensitivity of cancer cells to radiotherapy. binasss.sa.crnih.gov The underlying mechanism for this radiosensitizing effect involves multiple biological processes, including the accumulation of reactive oxygen species (ROS), redistribution of the cell cycle, increased DNA damage, and repression of DNA repair mechanisms. nih.gov By forcing cancer cells to rely more on mitochondrial respiration, LDHA inhibition leads to increased oxygen consumption and mitochondrial ROS production, which can enhance the cell-killing effects of radiation. nih.gov

Preclinical studies in non-small cell lung cancer (NSCLC) have shown that the LDHA inhibitor oxamate significantly increased radiosensitivity in cancer cell lines. nih.gov This was accompanied by enhanced apoptosis and autophagy induced by ionizing radiation. nih.gov Similarly, in glioblastoma cell lines, silencing the LDHA gene or inhibiting LDH with oxamate resulted in enhanced sensitivity to both radiation and temozolomide (B1682018). frontiersin.org Another study found that the selective LDHA inhibitor GSK2837808A, when administered with radiation in a murine model with explanted human pancreatic cancer cells, improved the anti-tumoral T-cell response and reduced tumor progression. frontiersin.org

Table 2: Preclinical Studies of LDHA Inhibitors with Radiotherapy

| Cancer Type | LDHA Inhibitor | Key Findings |

|---|---|---|

| Non-Small Cell Lung Cancer | Oxamate | Increased radiosensitivity, enhanced apoptosis and autophagy nih.gov |

| Glioblastoma | Oxamate | Enhanced sensitivity to radiation and temozolomide frontiersin.org |

| Pancreatic Cancer | GSK2837808A | Improved anti-tumoral T-cell response, reduced tumor progression frontiersin.org |

Integration with Immunotherapeutic Approaches to Modulate Tumor Microenvironment

Targeting LDHA has emerged as a strategy to enhance the efficacy of immunotherapy by modulating the tumor microenvironment (TME). jci.orgresearchgate.net High lactate (B86563) levels in the TME, a product of LDHA activity, are associated with immune suppression. frontiersin.org By inhibiting LDHA, the production of lactate is reduced, which can lead to a more favorable environment for anti-tumor immune responses. jci.orgresearchgate.netfrontiersin.org

Pharmacologic inhibition of LDHA has been shown to redirect glucose uptake within the tumor. jci.orgresearchgate.net It decreases glucose uptake by tumor cells while increasing its availability for tumor-infiltrating T cells. jci.orgresearchgate.net This metabolic shift can enhance the function of effector T cells and impair the immunosuppressive activity of regulatory T cells (Tregs). jci.orgresearchgate.netnih.gov

In preclinical models of melanoma and colon cancer, combining an LDHA inhibitor with CTLA-4 blockade delayed tumor progression more effectively than either agent alone. jci.orgbmj.com This combination therapy led to increased infiltration and activation of CD8+ T cells. jci.org Furthermore, blocking LDHA in melanoma tumors has been shown to improve the efficacy of anti-PD-1 therapy by increasing the infiltration of CD8+ T cells and natural killer (NK) cells. mdpi.com A novel LDHA inhibitor, ML-05, when combined with an anti-PD-1 antibody, also demonstrated enhanced anti-tumor activity in a melanoma model. frontiersin.org

Table 3: Preclinical Studies of LDHA Inhibitors with Immunotherapy

| Cancer Type | LDHA Inhibitor | Immunotherapy | Key Findings |

|---|---|---|---|

| Melanoma, Colon Cancer | GNE-140 | αCTLA-4 | Delayed tumor progression, increased CD8+ T cell infiltration and activation jci.orgbmj.com |

| Melanoma | LDH-A deficient B16-F10 tumors | Anti-PD-1 | Increased anti-tumor immune responses, enhanced infiltration of CD8+ T cells and NK cells mdpi.com |

Concomitant Inhibition of Other Key Metabolic Enzymes (e.g., PKM2, NAD+ Synthesis)

A promising strategy involves the simultaneous inhibition of LDHA and other key metabolic enzymes to create a more profound anti-tumor effect. This approach aims to target multiple nodes within the cancer cell's metabolic network, potentially leading to synthetic lethality.

One such combination targets both LDHA and pyruvate (B1213749) kinase M2 (PKM2). In preclinical models of pancreatic cancer, the dual therapy of the PKM2 activator TEPP-46 and the LDHA inhibitor FX-11 synergistically inhibited cancer cell proliferation and significantly delayed tumor growth in vivo without apparent toxicity. nih.govmdpi.com This combination resulted in increased pyruvate kinase activity and reduced LDHA activity in both plasma and tumor tissues. nih.gov

Another approach combines LDHA inhibition with the inhibition of NAD+ synthesis. The treatment of lymphoma xenografts with the LDHA inhibitor FX11 in combination with FK866, an inhibitor of the NAD+ synthesis enzyme nicotinamide (B372718) phosphoribosyltransferase (NAMPT), resulted in significant tumor regression. aacrjournals.orgnih.gov This is because LDHA inhibition decreases the regeneration of NAD+ from NADH, and combining it with an inhibitor of NAD+ synthesis further depletes the cellular NAD+ pool, which is critical for glycolysis and other cellular processes. aacrjournals.orgnih.govnih.gov

Table 4: Preclinical Studies of LDHA Inhibitors with Other Metabolic Inhibitors

| Cancer Type | LDHA Inhibitor | Combined Metabolic Inhibitor | Target of Combined Inhibitor | Key Findings |

|---|---|---|---|---|

| Pancreatic Cancer | FX-11 | TEPP-46 | PKM2 (activator) | Synergistic inhibition of cell proliferation, delayed tumor growth nih.govmdpi.com |

Strategies Employing Combinations to Overcome Acquired Resistance

Acquired resistance to cancer therapies is a major clinical challenge. Combination strategies involving LDHA inhibitors are being explored to overcome or prevent the development of resistance. researchgate.net

In some cancers, resistance to targeted therapies can be associated with a metabolic shift. For example, resistance to MAPK signaling inhibitors in melanoma can lead to altered metabolic gene expression. embopress.org In such cases, combining the targeted therapy with an LDHA inhibitor could be a viable strategy.

Furthermore, acquired resistance to LDHA inhibitors themselves can occur. Studies have shown that resistance to the LDHA inhibitor GNE-140 can be driven by the activation of the AMPK-mTOR-S6K signaling pathway, which leads to increased oxidative phosphorylation (OXPHOS). researchgate.net Combining the LDHA inhibitor with an OXPHOS inhibitor, such as phenformin, can resensitize resistant cells. researchgate.net This suggests that targeting the compensatory metabolic pathways that arise during treatment can be an effective strategy to combat resistance.

The combination of an LDHA inhibitor with compounds targeting the mitochondrial or AMPK-S6K signaling axis may not only broaden the clinical utility of LDHA inhibitors but also reduce the emergence of resistance. researchgate.net

Advanced Methodologies and Technologies Applied in Ldha Inhibitor Research

Application of Omics Technologies (e.g., Metabolomics, RNA-sequencing, ATAC-seq)

Omics technologies offer a holistic view of the molecular changes within cells following LDHA inhibition, providing comprehensive insights into the structure, function, and dynamics of biological systems. humanspecificresearch.orgnih.gov By simultaneously analyzing thousands of molecules, researchers can build a detailed picture of the cellular response to treatment. nih.gov

Metabolomics: This technology involves the comprehensive analysis of metabolites in a biological sample. humanspecificresearch.org In LDHA inhibitor research, untargeted global metabolomics has been used to identify distinct metabolic patterns in cancer cells. nih.gov For instance, studies on pancreatic ductal adenocarcinoma (PDAC) cells resistant to the LDHA inhibitor oxamate (B1226882) revealed significant differences in metabolite levels compared to sensitive parental cells. nih.gov This approach helps to uncover how cancer cells reroute their metabolic pathways to survive LDHA inhibition. nih.govcd-genomics.com

RNA-sequencing (RNA-seq): As a powerful transcriptomics technique, RNA-seq provides a comprehensive snapshot of the messenger RNA (mRNA) in a sample, allowing for the quantification of gene expression. nih.gov It has been instrumental in identifying distinct mRNA expression profiles associated with both response and resistance to LDHA inhibitors. nih.gov In studies of oxamate-resistant PDAC cells, RNA-seq revealed widespread changes in the transcriptome, highlighting the transcriptional reprogramming that occurs as cells adapt to LDHA inhibition. nih.govfrontiersin.org

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq): ATAC-seq is used to map chromatin accessibility across the genome, providing insights into the regulatory landscape of a cell. nih.govcd-genomics.com When applied to LDHA inhibitor research, ATAC-seq has revealed significant differences in chromatin accessibility patterns between inhibitor-sensitive and resistant cells. nih.gov

Integrative Multi-Omics Approaches: The true power of these technologies is realized when they are integrated. nih.govbiorxiv.org By combining RNA-seq and ATAC-seq data, researchers can identify differentially expressed genes that directly correlate with changes in chromatin accessibility. nih.gov Further integration with metabolomics data allows for the connection of these genomic and transcriptomic changes to functional alterations in metabolic pathways. nih.govcd-genomics.com This multi-omics strategy has been crucial in identifying the transcriptional, chromatin, and metabolic landscapes of LDHA inhibitor resistance, revealing that changes in metabolite levels are often driven by transcriptional alterations of metabolic enzymes. nih.gov

Table 1: Application of Omics Technologies in LDHA Inhibitor Research

| Technology | Description | Application in LDHA Research | Key Findings |

|---|---|---|---|

| Metabolomics | Comprehensive analysis of low molecular weight compounds (metabolites) in a system. humanspecificresearch.orgnih.gov | Identifies metabolic patterns and alterations in response to LDHA inhibition. nih.govpnas.org | Reveals distinct metabolic signatures in inhibitor-resistant cells and identifies pathway shifts. nih.gov |

| RNA-sequencing (RNA-seq) | High-throughput sequencing of all mRNA to quantify gene expression. nih.gov | Identifies transcriptome-wide changes and differentially expressed genes upon LDHA inhibition. nih.govaging-us.com | Uncovers transcriptional reprogramming and upregulation of specific genes in resistant cells. nih.govaging-us.com |

| ATAC-seq | Maps regions of open and accessible chromatin genome-wide. nih.govcd-genomics.com | Reveals changes in the regulatory landscape and chromatin accessibility. nih.gov | Identifies differences in chromatin patterns between sensitive and resistant cells, linking them to gene expression changes. nih.gov |

| Multi-Omics Integration | Combines data from two or more omics technologies (e.g., RNA-seq, ATAC-seq, Metabolomics). biorxiv.org | Provides a systems-level understanding of resistance mechanisms. nih.gov | Correlates changes in chromatin accessibility with gene expression and subsequent metabolic reprogramming. nih.govcd-genomics.com |

High-Throughput Screening (HTS) Approaches for Novel LDHA Inhibitor Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries to identify "hit" compounds that modulate a specific biological target. nih.gov For LDHA, various HTS methods have been developed to discover and characterize novel inhibitors.

Biochemical Assays: The most common HTS assays for LDHA are biochemical, directly measuring the enzyme's activity. A widely used method is a fluorescence kinetic assay that monitors the decrease in NADH fluorescence as it is converted to NAD+ during the pyruvate-to-lactate reaction. nih.gov This approach is suitable for ultra-high-throughput screening (uHTS) and can readily identify compounds that interfere with NADH fluorescence, thus reducing false positives. nih.gov

Mass Spectrometry-Based Assays: To complement fluorescence-based methods, label-free mass spectrometric assays have been developed. nih.gov These assays directly quantify the conversion of the substrate (pyruvate) to the product (lactate), offering an orthogonal method to confirm hits and characterize their mechanism of action. nih.gov This technique provides high accuracy in detecting the small organic acid molecules involved in the reaction. nih.gov

Virtual Screening: Complementing physical screening, computational or virtual screening has become a powerful tool. nih.gov This approach uses molecular docking techniques to screen vast databases of compounds (e.g., Specs, Chemdiv-smart) against the three-dimensional structure of the LDHA protein. researchgate.net By predicting which molecules are likely to bind to the enzyme's active site, virtual screening can prioritize a smaller, more manageable number of compounds for subsequent biochemical evaluation, significantly accelerating the discovery process. nih.govresearchgate.net

The combination of these HTS paradigms, from quantitative screening of large libraries to structure-based virtual screening and fragment-based lead generation, has successfully identified numerous novel series of LDHA inhibitors, including pyrazole-based compounds and other potent scaffolds. osti.govvanderbilt.eduacs.org

Table 2: High-Throughput Screening (HTS) Approaches for LDHA Inhibitors

| HTS Approach | Principle | Advantages |

|---|---|---|

| Fluorescence Kinetic Assay | Measures the rate of NADH consumption by detecting the decrease in its intrinsic fluorescence. nih.gov | Suitable for ultra-HTS, label-free, allows for easy identification of fluorescent artifacts. nih.gov |

| Mass Spectrometry Assay | Directly and simultaneously quantifies the levels of substrate (pyruvate) and product (lactate). nih.gov | Label-free, highly accurate, complementary to fluorescence assays, confirms mechanism of action. nih.gov |

| Virtual Screening | Uses computer models to dock large libraries of virtual compounds into the LDHA protein structure to predict binding affinity. nih.govresearchgate.net | Cost-effective, rapidly screens millions of compounds, prioritizes candidates for wet-lab testing. researchgate.net |

| Fragment-Based Lead Generation (FBLG) | Screens smaller "fragment" molecules to identify weak binders, which are then optimized into more potent leads. acs.orgresearchgate.net | Explores chemical space more efficiently, can lead to novel scaffolds with better drug-like properties. acs.org |

Role of Artificial Intelligence and Machine Learning in Rational Inhibitor Design and Discovery

Table 3: AI and Machine Learning in LDHA Inhibitor Discovery

| Methodology | Description | Role in LDHA Inhibitor Discovery |

|---|---|---|

| Machine Learning (ML) Models | Algorithms (e.g., LightGBM) trained on known inhibitor data to predict the activity of new compounds. biorxiv.orgbiorxiv.org | Predicts potential LDHA inhibitors from large chemical libraries with high accuracy. biorxiv.orgresearchgate.net |

| Cheminformatics | Computation of molecular descriptors that quantify the physicochemical properties of molecules. biorxiv.org | Provides the input features for ML models to learn structure-activity relationships. biorxiv.org |

| Generative AI (e.g., ChemGPT) | AI models trained on chemical structures to generate novel, valid molecules. biorxiv.orgresearchgate.net | Creates new chemical entities with optimized properties for LDHA inhibition. researchgate.net |

| Interpretability Analysis (e.g., SHAP) | Techniques that explain the predictions of complex ML models. biorxiv.orgresearchgate.net | Identifies the key molecular features driving a compound's inhibitory activity against LDHA. biorxiv.org |

CRISPR-Cas9 System for Genetic Perturbation and Identification of Resistance Mechanisms

The CRISPR-Cas9 gene-editing system has become an indispensable tool for functional genomics, allowing for precise and efficient editing of DNA sequences. nih.govfrontiersin.org In LDHA inhibitor research, CRISPR-Cas9 is primarily used for genetic perturbation to validate LDHA as a therapeutic target and to uncover mechanisms of drug resistance. nih.govnih.gov

Target Validation: By knocking out the LDHA gene in cancer cells, researchers can mimic pharmacological inhibition and confirm that the observed anti-tumor effects are indeed due to the loss of LDHA function. nih.govnih.gov Studies have shown that tumor cells with LDHA knocked out exhibit reduced growth, confirming the enzyme's role in tumorigenesis. nih.gov

Identification of Resistance Mechanisms: CRISPR-based forward genetic screens are a powerful method for discovering genes that, when mutated, confer resistance to a drug. nih.gov In this approach, a library of guide RNAs targeting all genes in the genome is introduced into a population of cancer cells, which are then treated with an LDHA inhibitor. Cells that survive and proliferate must carry mutations that allow them to overcome the drug's effects. By sequencing these resistant cells, researchers can identify the specific genes involved. nih.govamegroups.org Using this strategy, studies have identified two primary mechanisms of resistance to LDHA inhibitors: the upregulation of the LDHB isoform and the emergence of specific, compound-resistant mutations within the LDHA gene itself. nih.gov This knowledge is critical for predicting clinical resistance and developing combination therapies. amegroups.orgfrontiersin.org

Table 4: Application of CRISPR-Cas9 in LDHA Inhibitor Research

| Application | Description | Key Insights |

|---|---|---|

| Target Validation | Knocking out the LDHA gene to confirm its role in cancer cell survival and proliferation. nih.govnih.gov | Confirms that LDHA is a valid therapeutic target and that its inhibition is responsible for anti-tumor effects. nih.gov |

| Forward Genetic Screens | Genome-wide knockout screens to identify genes whose loss confers resistance to LDHA inhibitors. nih.gov | Identified upregulation of LDHB and specific LDHA mutations as key resistance mechanisms. nih.gov |

| Resistance Model Generation | Creating specific gene knockouts (e.g., in mismatch repair genes) to increase mutation rates and facilitate resistance screens. nih.gov | Enables the efficient discovery of drug resistance mechanisms in otherwise genetically stable cell lines. nih.gov |

| Therapeutic Gene Editing | Using CRISPR-Cas9 delivered via nanoparticles to edit the LDHA gene directly in tumors in vivo. nih.gov | Demonstrates a potential therapeutic strategy to inhibit tumor growth and enhance immunotherapy. nih.gov |

Extracellular Flux Analysis for Real-Time Glycolytic and Mitochondrial Profiling

Extracellular flux analysis is a critical technology for understanding the bioenergetic effects of LDHA inhibitors in real-time. Using instruments like the Seahorse XF Analyzer, this method simultaneously measures two key parameters of cellular metabolism: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. nih.govfrontiersin.org

When cancer cells are treated with an LDHA inhibitor, the conversion of pyruvate (B1213749) to lactate (B86563) is blocked. This leads to predictable changes in metabolic flux that can be precisely measured. A key outcome of LDHA inhibition is a dose-dependent decrease in the ECAR, which reflects a reduction in glycolysis and lactate efflux. nih.govresearchgate.net This provides direct, functional evidence of on-target drug activity within intact cells. researchgate.net

Table 5: Extracellular Flux Analysis in LDHA Inhibitor Research

| Measured Parameter | Description | Relevance to LDHA Inhibition |

|---|---|---|

| Extracellular Acidification Rate (ECAR) | A measure of lactate efflux and, therefore, the rate of glycolysis. nih.gov | A primary readout of inhibitor efficacy; successful LDHA inhibition leads to a rapid decrease in ECAR. nih.govresearchgate.net |

| Oxygen Consumption Rate (OCR) | A measure of mitochondrial respiration (oxidative phosphorylation). biorxiv.org | Assesses the compensatory metabolic shift; cells may increase OCR to compensate for blocked glycolysis. |

| Basal Glycolysis | The baseline rate of glycolysis under normal culture conditions. nih.gov | Demonstrates the immediate impact of the inhibitor on the cell's primary glycolytic flux. researchgate.net |

| Glycolytic Capacity | The maximum glycolytic rate achieved after blocking mitochondrial ATP production. nih.gov | Reveals the cell's ability to ramp up glycolysis, which is impaired by LDHA inhibitors. nih.gov |

Future Research Directions and Unaddressed Challenges for Ldha Inhibitor, 16

Elucidating Remaining Unaddressed Challenges in the Development and Application of LDHA Inhibitors

The development of effective LDHA inhibitors has proven to be a formidable challenge. mdpi.com Despite the discovery of potent inhibitors, their translation into clinical therapies has been limited. frontiersin.orgresearchgate.net Several key challenges remain.

One of the primary hurdles is achieving high selectivity and potency. The active site of LDHA has a highly mobile loop that covers the binding site for its substrate, pyruvate (B1213749), and a solvent-exposed channel for its cofactor, NADH. These structural features make it difficult to design small molecules that bind with high efficiency and maintain drug-like properties. mdpi.com

Furthermore, many identified LDHA inhibitors have demonstrated poor pharmacokinetic properties, limiting their efficacy in in-vivo models. mdpi.comresearchgate.net For instance, while some compounds show excellent activity in cellular assays, their performance in living organisms is hampered by issues related to absorption, distribution, metabolism, and excretion. mdpi.com Although a number of LDHA inhibitors have been reported, some exhibit limited cellular activity. explorationpub.com

Another significant challenge is the metabolic plasticity of cancer cells. Tumors can adapt to the inhibition of LDHA by reprogramming their metabolic pathways. For example, some cancer cells can shift towards oxidative phosphorylation (OXPHOS) to survive, thereby developing resistance to LDHA inhibitors. researchgate.net This acquired resistance can be driven by the activation of signaling pathways like the AMPK-mTOR-S6K pathway, which promotes OXPHOS. researchgate.net This metabolic adaptability underscores the need for combination therapies that can target both glycolysis and other metabolic escape routes. researchgate.netaacrjournals.org

Finally, the systemic inhibition of a fundamental metabolic enzyme like LDHA raises concerns about potential toxicity to healthy tissues that may also rely on glycolysis. aacrjournals.org While cancer cells often exhibit a greater dependence on glycolysis (the Warburg effect), making them more susceptible to LDHA inhibition, the potential for off-target effects remains a critical consideration in the development of safe and effective therapies. researchgate.netaacrjournals.org

Exploration of Emerging Concepts and Novel Targets within the Lactate (B86563) Metabolism Pathway

The challenges associated with directly targeting LDHA have spurred research into other components of the lactate metabolism pathway, revealing novel therapeutic targets.

Monocarboxylate Transporters (MCTs): These proteins are responsible for transporting lactate across cell membranes. MCT1 and MCT4 are particularly important in cancer, facilitating the efflux of lactate from glycolytic tumor cells and its uptake by other cells in the tumor microenvironment. explorationpub.comexplorationpub.com Inhibiting MCTs can disrupt this "lactate shuttle," leading to intracellular lactate accumulation and a decrease in the acidification of the tumor microenvironment. explorationpub.com Several small molecule inhibitors targeting MCTs, such as AZD3965 (an MCT1 inhibitor), are in preclinical and clinical development. explorationpub.comexplorationpub.com

G-protein coupled receptor 81 (GPR81): Also known as the lactate receptor, GPR81 is activated by lactate and has been shown to be crucial for the survival of some cancer cells, particularly under conditions of glucose deprivation. explorationpub.comexplorationpub.com The expression of GPR81 is upregulated in several cancers, including pancreatic and breast cancer. explorationpub.comexplorationpub.com Targeting GPR81 represents a novel strategy to interfere with lactate signaling and its pro-tumorigenic effects. To date, however, no specific inhibitors for GPR81 have been reported, making it a critical area for future drug discovery. explorationpub.comexplorationpub.com

Lactate-mediated post-translational modifications: A more recent discovery is the role of lactate in epigenetic regulation through a process called lactylation. Histone lactylation can alter gene expression, and lactate can also modify other proteins, affecting their function. nih.govmdpi.com For example, lactate can promote the lactylation of proteins involved in inflammation and fibrosis, suggesting that targeting the enzymes responsible for these modifications could have therapeutic potential. tandfonline.com

Table 1: Emerging Targets in the Lactate Metabolism Pathway

| Target | Function | Therapeutic Rationale | Key Research Findings |

|---|---|---|---|

| Monocarboxylate Transporters (MCTs) | Facilitate lactate transport across cell membranes. explorationpub.comexplorationpub.com | Disrupting the lactate shuttle can lead to intracellular lactate buildup and reduce tumor microenvironment acidification. explorationpub.com | The MCT1 inhibitor AZD3965 has shown promise in preclinical and early clinical studies. explorationpub.comexplorationpub.com |

| G-protein coupled receptor 81 (GPR81) | Acts as a cell surface receptor for lactate. explorationpub.comexplorationpub.com | Blocking lactate signaling can inhibit cancer cell survival and proliferation. explorationpub.comexplorationpub.com | GPR81 is overexpressed in several cancers and is essential for the survival of some cancer cells. explorationpub.comexplorationpub.com |

| Lactylation Enzymes | Catalyze the addition of a lactyl group to proteins, including histones. nih.govmdpi.com | Modulating lactylation could alter gene expression and protein function involved in disease processes. tandfonline.com | Lactate-mediated histone lactylation has been linked to inflammation and fibrosis. tandfonline.com |

Broader Translational Potential and Research Avenues Beyond the Primary Investigated Disease Context

While the primary focus of LDHA inhibitor research has been cancer, the fundamental role of lactate metabolism in various physiological and pathological processes suggests a broader therapeutic potential. researchgate.netnih.gov

Cardiovascular Diseases: Altered lactate metabolism is implicated in several cardiovascular conditions. For instance, in heart failure, the heart's metabolic substrate utilization shifts, and lactate can become an important energy source. nih.gov Targeting lactate metabolism with drugs like LDHA inhibitors could potentially modulate cardiac energetics and function. nih.gov

Neurodegenerative Disorders: There is growing evidence for the involvement of metabolic dysregulation in neurodegenerative diseases. nih.gov Modulating lactate levels and transport in the brain could have therapeutic implications for conditions where neuronal energy metabolism is compromised. nih.gov

Infectious and Inflammatory Diseases: Lactate is increasingly recognized as a key signaling molecule in the immune system. frontiersin.org It can influence the function of various immune cells, and high lactate levels in the microenvironment can be immunosuppressive. researchgate.netfrontiersin.org LDHA inhibitors could therefore be explored as a means to modulate the immune response in the context of chronic infections and inflammatory conditions. frontiersin.org

Thrombocytopenia: A recent study has uncovered a novel, non-classical function of LDHA in platelet production (thrombocytopoiesis). ashpublications.org LDHA was found to regulate protein synthesis during megakaryocyte maturation. ashpublications.org Notably, an NADH-competitive LDHA inhibitor, stiripentol (B1682491), was shown to promote platelet production in vivo, suggesting a potential therapeutic application for thrombocytopenia. ashpublications.org

Table 2: Potential Therapeutic Applications of LDHA Inhibitors Beyond Cancer

| Disease Area | Rationale for Targeting LDHA | Supporting Evidence |

|---|---|---|

| Cardiovascular Diseases | Modulate cardiac energy metabolism. nih.gov | Altered lactate metabolism is observed in heart failure. nih.gov |

| Neurodegenerative Disorders | Correct metabolic dysregulation in the brain. nih.gov | Evidence suggests a link between metabolic dysfunction and neurodegeneration. nih.gov |

| Infectious/Inflammatory Diseases | Modulate the immune response by altering lactate levels. frontiersin.orgfrontiersin.org | Lactate has immunosuppressive effects. researchgate.netfrontiersin.org |

| Thrombocytopenia | Promote platelet production by regulating protein synthesis in megakaryocytes. ashpublications.org | The LDHA inhibitor stiripentol increased platelet counts in preclinical models. ashpublications.org |

Q & A

Q. What experimental methodologies are standard for validating LDHA inhibitors like Compound 16 in vitro?

Answer: Validation typically involves:

- Enzyme activity assays : Measure inhibition of recombinant human LDHA by monitoring NADH oxidation during pyruvate-to-lactate conversion. For example, dose-dependent inhibition curves (EC50/IC50) are generated using spectrophotometric methods .

- Molecular docking and dynamics (MD) : Predict binding modes and stability. Surflex-Dock or GROMACS are used to assess interactions with key residues (e.g., Arg 168, Asn 137) .

- Cellular assays : MTT for antiproliferative activity, lactate production assays, and Seahorse XF analyzers to measure OCR/ECAR shifts (e.g., Compound 11 reduced lactate by 69% at 10 µM) .

Q. How do researchers reconcile discrepancies between enzymatic IC50 and cellular EC50 values for LDHA inhibitors?

Answer: Discrepancies often arise due to:

- Cellular uptake limitations : Poor permeability (e.g., Compound 4 had IC50 = 0.87 µM for LDHA but no activity at 50 µM in cells) .

- Off-target effects : Validation via siRNA knockdown or CRISPR-Cas9 LDHA-null controls .

- Metabolic adaptation : Compensatory pathways (e.g., mitochondrial respiration) may offset glycolysis inhibition. Dual assays (OCR/ECAR) and metabolomics are critical .

Advanced Research Questions

Q. What strategies improve the cellular activity and selectivity of LDHA inhibitors?

Answer: Advanced approaches include:

- Structure-activity relationship (SAR) optimization : Modifying hydrogen-bond donors (e.g., Compound 11’s pyrazole core increased LDHA affinity to IC50 = 0.33 µM) .

- Liver-targeting modifications : Adding moieties recognized by hepatocyte transporters (e.g., CHK-336’s tissue specificity reduces muscle toxicity) .

- Combination therapies : Pairing with NAD+ synthesis inhibitors (e.g., FK866 + FX11 induced lymphoma regression) .

Q. How do LDHA inhibitors modulate the tumor microenvironment (TME) beyond glycolysis inhibition?

Answer: Beyond ATP reduction, inhibitors:

- Induce oxidative stress : FX11 increased ROS by 200%, reversed by N-acetylcysteine .

- Enhance immunogenicity : LDHA inhibition upregulates PD-L1 in gastric cancer, improving PD-1 inhibitor efficacy (AUC = 0.82 for LDHA/PD-L1 co-detection) .

- Reverse chemoresistance : In multiple myeloma, LDHA knockdown restored bortezomib sensitivity by suppressing HIF1α .

Q. What computational tools resolve ambiguities in inhibitor binding modes observed in crystallography?

Answer:

- Steered MD simulations : Differentiate binding stability (e.g., FX11 vs. N-hydroxyindole analogs) by calculating unbinding forces .

- Free-energy perturbation (FEP) : Quantify contributions of specific residues (e.g., His 192 mutation reduced Compound 6’s binding by ΔG = +2.3 kcal/mol) .

Contradictory Data Analysis

Q. Why do some LDHA inhibitors show potent in vitro activity but fail in vivo?

Answer: Failures stem from:

- Pharmacokinetic challenges : Rapid clearance (e.g., FX11’s catechol group causes instability ).

- Tumor heterogeneity : Hypoxic regions may upregulate LDHB or alternative pathways .

- Toxicity thresholds : Complete LDHA blockade mimics genetic knockout, causing muscle dysfunction. Liver-targeted inhibitors (e.g., CHK-336) mitigate this .

Methodological Best Practices

Q. How should researchers design experiments to assess metabolic reprogramming by LDHA inhibitors?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.